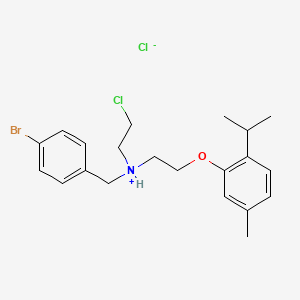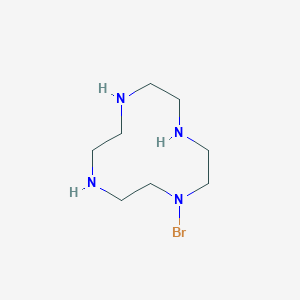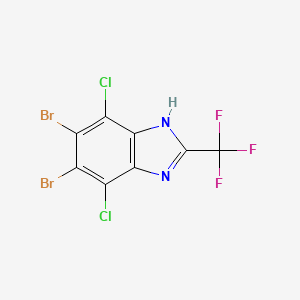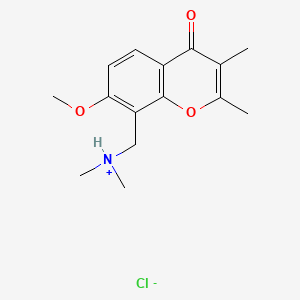
S-Phenyl p-chlorothiobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Phenyl p-chlorothiobenzoate: is an organic compound that belongs to the class of thiobenzoates It is characterized by the presence of a phenyl group attached to a sulfur atom, which is further connected to a p-chlorobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl p-chlorothiobenzoate typically involves the nucleophilic substitution reaction of p-chlorobenzoyl chloride with thiophenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or column chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-Phenyl p-chlorothiobenzoate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or disulfides using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Amino derivatives, alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Phenyl p-chlorothiobenzoate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to form covalent bonds with thiol groups makes it useful in the modification of proteins and peptides.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target thiol-containing enzymes. It is also investigated for its antimicrobial and anticancer properties.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of S-Phenyl p-chlorothiobenzoate involves its ability to form covalent bonds with thiol groups in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s reactivity is primarily due to the electrophilic nature of the carbonyl group, which facilitates nucleophilic attack by thiol groups.
Vergleich Mit ähnlichen Verbindungen
- S-Phenyl o-chlorothiobenzoate
- S-Phenyl o-bromothiobenzoate
- 4′-Cyano-phenylthiolbenzoate
- 4′-Methoxy-phenylthiolbenzoate
Comparison: S-Phenyl p-chlorothiobenzoate is unique due to the position of the chlorine atom on the para position of the benzene ring, which influences its reactivity and interaction with other molecules. In comparison, S-Phenyl o-chlorothiobenzoate and S-Phenyl o-bromothiobenzoate have substituents at the ortho position, which can lead to different steric and electronic effects. The 4′-cyano and 4′-methoxy derivatives have different substituents on the phenyl ring, which can alter their chemical properties and applications.
Eigenschaften
CAS-Nummer |
28122-82-9 |
|---|---|
Molekularformel |
C13H9ClOS |
Molekulargewicht |
248.73 g/mol |
IUPAC-Name |
S-phenyl 4-chlorobenzenecarbothioate |
InChI |
InChI=1S/C13H9ClOS/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H |
InChI-Schlüssel |
OFQMTTINDMBGFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



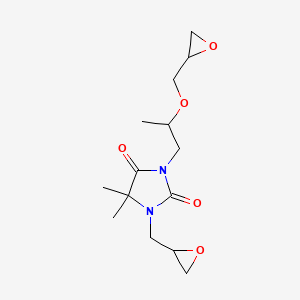
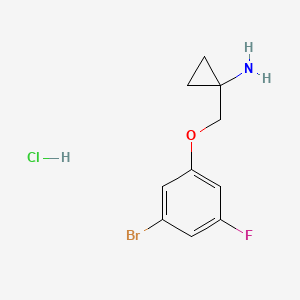
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-diphenylthiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15341611.png)
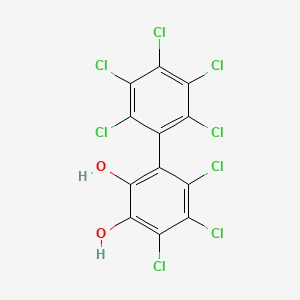

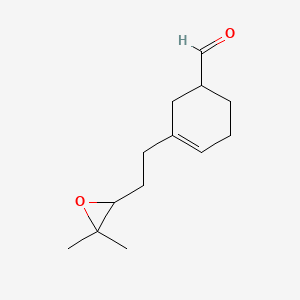
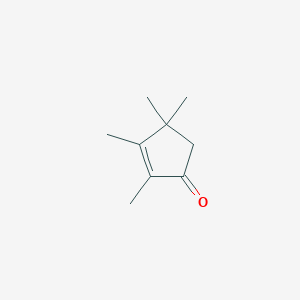
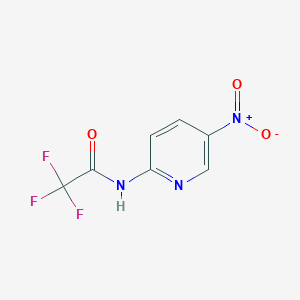
![4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile](/img/structure/B15341663.png)
